molecular formula C4H6BrClN2S B1401550 (2-Bromothiazol-5-yl)methanamine hydrochloride CAS No. 1001413-46-2

(2-Bromothiazol-5-yl)methanamine hydrochloride

Cat. No. B1401550
CAS RN: 1001413-46-2
M. Wt: 229.53 g/mol
InChI Key: NKRZXJJIHNKMKK-UHFFFAOYSA-N
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Description

“(2-Bromothiazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1001413-46-2 . It has a molecular weight of 229.53 and its MDL number is MFCD08143030 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “(2-Bromothiazol-5-yl)methanamine hydrochloride” involves several steps . The compound 45.2 (4.5 g, 16.6 mmol) and sodium azide (1.18 g, 18.1 mmol) are dissolved in 20 ml of N,N-dimethylformamide and stirred at room temperature overnight . The reaction mixture is then diluted with 100 ml of water and extracted with ethyl acetate and diethyl ether . The combined organic layer is treated with brine, dried over MgSO4, filtered, and dried in vacuo to yield yellow oil (3.5 g, 96 %) .


Molecular Structure Analysis

The molecular structure of “(2-Bromothiazol-5-yl)methanamine hydrochloride” is represented by the linear formula C4H6BrClN2S . Unfortunately, the specific 3D structure could not be retrieved from the available resources.


Physical And Chemical Properties Analysis

“(2-Bromothiazol-5-yl)methanamine hydrochloride” has a melting point of 148-150°C . It has a molar refractivity of 44.45 . The compound has a water solubility of 0.502 mg/ml or 0.00219 mol/l . Its lipophilicity (Log Po/w) is 0.0 (iLOGP), 1.67 (XLOGP3), 2.01 (WLOGP), 0.36 (MLOGP), and 2.45 (SILICOS-IT), with a consensus Log Po/w of 1.3 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which is structurally related to (2-Bromothiazol-5-yl)methanamine hydrochloride, has been synthesized and evaluated for antibacterial and antifungal activities, showing acceptable results (B. G. Rao, A. Prasad, P. Rao, 2013).

Characterization and Biological Studies

  • A study on the synthesis and characterization of metal complexes with a related structure, 1-(furan-2-yl) methanamine, has been conducted. These complexes were tested against microbial targets and cancer cell lines, demonstrating significant biological efficacy in both assays (B. Preethi, R. Jayaprakash, S. Rani, N. Vijayakumar, 2021).

Synthesis and Characterization

  • The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which shares a similar methanamine component, was successfully synthesized and characterized using various spectroscopic techniques, highlighting the importance of these methods in identifying and evaluating novel compounds (Ganesh Shimoga, E. Shin, Sang‐Youn Kim, 2018).

Anticancer Activity

Novel Functionalized Methanamines

  • A study on novel functionalized methanamines, including derivatives like mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, demonstrated their in vitro antitumor activity against human cancer cell lines, indicating the diverse therapeutic potential of methanamine derivatives (B. Károlyi, S. Bősze, E. Orbán, P. Sohár, L. Drahos, E. Gál, A. Csámpai, 2012).

Safety And Hazards

The safety information for “(2-Bromothiazol-5-yl)methanamine hydrochloride” includes a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRZXJJIHNKMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromothiazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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